molecular formula C13H14N4O2S2 B5571063 N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide CAS No. 345990-27-4

N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5571063
CAS RN: 345990-27-4
M. Wt: 322.4 g/mol
InChI Key: CGDZDGGZKKJIGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been explored in several studies. Wang et al. (2010) reported the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, establishing their structures through MS, IR, CHN, and 1H NMR spectral data (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been studied extensively. For instance, Sakthivel et al. (2007) investigated a similar compound, determining the dihedral angles and molecular interactions through X-ray diffraction (Sakthivel et al., 2007).

Chemical Reactions and Properties

Chemical reactions and properties of thiadiazole derivatives, which include N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, have been the subject of several studies. Boechat et al. (2011) examined the intermolecular interactions and chemical properties of similar thiadiazole compounds (Boechat et al., 2011).

Physical Properties Analysis

The physical properties of N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide and related compounds have been explored in various studies. For example, the synthesis of 5-methyl-4-phenyl thiazole derivatives and their physical characterization was reported by Evren et al. (2019) (Evren et al., 2019).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, have been a key area of research. The study by Zheng et al. (2008) on the synthesis and antitumor activity of N 1 -acetylamino-(5-alkyl/aryl-1,3,4-thiadiazole-2-yl)-5-fluorouracil derivatives provides insights into the chemical properties of these compounds (Zheng et al., 2008).

Scientific Research Applications

Anticancer Properties

N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide and its derivatives have been extensively studied for their anticancer properties. Research has shown that certain derivatives demonstrate selective cytotoxicity against various cancer cell lines, such as lung adenocarcinoma cells, while being less toxic to normal cells. For instance, specific compounds exhibited high selectivity and apoptosis-inducing abilities, although not as high as standard treatments like cisplatin (Evren et al., 2019). Another study synthesized derivatives targeting MCF-7 and A549 tumor cell lines, with some compounds showing promising cytotoxic activity (Çevik et al., 2020).

Antibacterial and Antifungal Activities

This compound and its derivatives have also been investigated for antimicrobial activities. Studies have reported the synthesis of various derivatives and evaluated their in vitro antibacterial and antifungal activities against common pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Baviskar et al., 2013), (Yurttaş et al., 2015).

Binding Characteristics

The binding characteristics of thiadiazole derivatives to proteins such as human serum albumin (HSA) have been studied, providing insights into their pharmacokinetic mechanisms. These studies involve detailed analysis using spectroscopic methods and computational approaches, offering a deeper understanding of how these compounds interact at the molecular level (Karthikeyan et al., 2017).

Enzyme Inhibition

Some derivatives have been explored for their potential as enzyme inhibitors. For example, studies have looked into their role as inhibitors of enzymes like glutaminase, which is significant in cancer therapy due to the altered metabolism in cancer cells (Shukla et al., 2012).

Molecular Modification and Drug Development

Research has also focused on modifying existing drugs with thiadiazole derivatives. This includes creating fluorine-containing heterocyclic derivatives of drugs like acetazolamide, which could potentially enhance their medicinal properties (Sokolov & Aksinenko, 2012).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-8(18)14-10-3-5-11(6-4-10)15-12(19)7-20-13-17-16-9(2)21-13/h3-6H,7H2,1-2H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDZDGGZKKJIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143985
Record name N-[4-(Acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

CAS RN

345990-27-4
Record name N-[4-(Acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345990-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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